molecular formula C15H19N3O2 B11131374 N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B11131374
M. Wt: 273.33 g/mol
InChI Key: ZAYMXNKZOSRQQV-UHFFFAOYSA-N
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Description

    Reactants: N-isopentyl-1,4-dihydrophthalazine, methyl iodide.

    Conditions: Base (e.g., sodium hydride) in dimethylformamide.

    Product: N-isopentyl-3-methyl-1,4-dihydrophthalazine.

  • Step 4: Oxidation

      Reactants: N-isopentyl-3-methyl-1,4-dihydrophthalazine, oxidizing agent (e.g., potassium permanganate).

      Conditions: Aqueous medium.

      Product: N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize waste.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the isopentyl and methyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

    • Step 1: Formation of the Phthalazine Core

        Reactants: Phthalic anhydride and hydrazine hydrate.

        Conditions: Reflux in ethanol.

        Product: 1,4-dihydrophthalazine.

    • Step 2: Alkylation

        Reactants: 1,4-dihydrophthalazine, isopentyl bromide.

        Conditions: Base (e.g., potassium carbonate) in acetonitrile.

        Product: N-isopentyl-1,4-dihydrophthalazine.

    Chemical Reactions Analysis

    Types of Reactions

    N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:

      Oxidation: Conversion to higher oxidation states using agents like potassium permanganate.

      Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents such as sodium borohydride.

      Substitution: Nucleophilic substitution reactions at the isopentyl or methyl groups.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, chromium trioxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Solvents: Ethanol, acetonitrile, dimethylformamide.

    Major Products

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols.

      Substitution: Introduction of various functional groups depending on the nucleophile used.

    Scientific Research Applications

    N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide has diverse applications in scientific research:

      Chemistry: Used as an intermediate in the synthesis of more complex molecules.

      Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism by which N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

      N-isopentyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: Unique due to its specific substitution pattern and functional groups.

      N-isopropyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: Similar structure but with an isopropyl group instead of isopentyl.

      N-isobutyl-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide: Similar structure but with an isobutyl group.

    Uniqueness

    This compound stands out due to its specific isopentyl substitution, which may confer unique biological activity and chemical reactivity compared to its analogs.

    This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

    Properties

    Molecular Formula

    C15H19N3O2

    Molecular Weight

    273.33 g/mol

    IUPAC Name

    3-methyl-N-(3-methylbutyl)-4-oxophthalazine-1-carboxamide

    InChI

    InChI=1S/C15H19N3O2/c1-10(2)8-9-16-14(19)13-11-6-4-5-7-12(11)15(20)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19)

    InChI Key

    ZAYMXNKZOSRQQV-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CCNC(=O)C1=NN(C(=O)C2=CC=CC=C21)C

    Origin of Product

    United States

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